2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside
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Overview
Description
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is particularly notable for its applications in biochemical and medicinal research, especially in the development and testing of antiviral drugs.
Preparation Methods
The synthesis of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reducing agents that convert the nitro groups to amino groups.
Substitution: Common reagents for substitution reactions include nucleophiles that replace the fluorine atom with other functional groups
Scientific Research Applications
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for certain glycosidases, leading to the hydrolysis of the O-glycosidic bond. This enzymatic reaction is crucial for studying the biochemical pathways and enzyme kinetics involved in carbohydrate metabolism .
Comparison with Similar Compounds
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside can be compared with other similar compounds, such as:
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: This compound has a similar structure but differs in the sugar moiety, which affects its biochemical properties and applications.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-allopyranoside: Another similar compound with variations in the sugar component, leading to different enzymatic interactions and research applications.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-cellobioside: This compound is used in similar biochemical assays but has a different glycosidic linkage, influencing its reactivity and usage.
These comparisons highlight the uniqueness of this compound in terms of its specific sugar moiety and its applications in various scientific fields.
Properties
Molecular Formula |
C11H11FN2O8 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
(3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |
InChI |
InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1 |
InChI Key |
FFZAEQIDAVDSET-SNXWAXQRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Origin of Product |
United States |
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